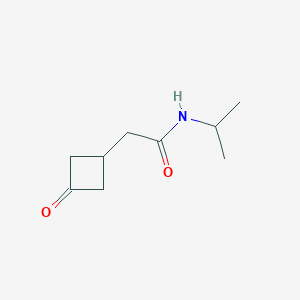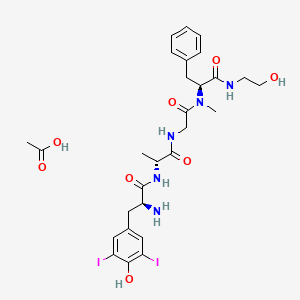
3-Chloro-2-hydroxyisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 It is a derivative of isonicotinaldehyde, featuring a chloro group at the third position and a hydroxy group at the second position on the pyridine ring
Métodos De Preparación
The synthesis of 3-Chloro-2-hydroxyisonicotinaldehyde can be achieved through several routes. One common method involves the chlorination of 2-hydroxyisonicotinaldehyde using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction typically proceeds as follows:
Chlorination Reaction:
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
3-Chloro-2-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: KMnO4 in acidic or neutral medium
Reduction: NaBH4 in methanol or ethanol
Substitution: Nucleophiles in the presence of a base like triethylamine (TEA)
Major products formed from these reactions include the corresponding alcohols, ketones, and substituted derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-hydroxyisonicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-hydroxyisonicotinaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can form Schiff bases with amino groups in proteins, potentially altering their function.
Comparación Con Compuestos Similares
3-Chloro-2-hydroxyisonicotinaldehyde can be compared with other similar compounds, such as:
3-Hydroxyisonicotinaldehyde: Lacks the chloro group, making it less reactive in certain substitution reactions.
2-Chloro-3-hydroxyisonicotinaldehyde: Has the chloro and hydroxy groups swapped, leading to different reactivity and applications.
3-Chloro-4-hydroxyisonicotinaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C6H4ClNO2 |
|---|---|
Peso molecular |
157.55 g/mol |
Nombre IUPAC |
3-chloro-2-oxo-1H-pyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10) |
Clave InChI |
AMOLZLGRKUMXKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)



![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)


![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B14868168.png)


![(2R)-2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B14868197.png)
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
